Ethyl chloro[(2-chlorophenyl)hydrazono]acetate
Description
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate (CAS: 28317-49-9) is a hydrazone derivative with the molecular formula C₁₀H₁₀Cl₂N₂O₂ and an average molecular weight of 261.102 g/mol . Its structure features:
- An ethyl ester group (-COOCH₂CH₃).
- A chlorine atom attached to the central carbon.
- A hydrazone linkage (-NH-N=C-) connected to a 2-chlorophenyl ring.
This compound exhibits a Z-configuration at the carbon-nitrogen double bond, as confirmed by X-ray crystallography . The planar Caryl–NH–N=C unit enables intramolecular hydrogen bonding (N–H···O=C), influencing its reactivity and solid-state packing . It serves as a precursor in heterocyclic synthesis, particularly for spiroheterocycles and pyrazole derivatives .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPRVINQSYJPIR-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis begins with diazotization of 2-chloroaniline in hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–10°C. This generates a diazonium salt, which reacts with ethyl 2-chloroacetoacetate via a Japp-Klingemann-type coupling. The hydrazone linkage forms through nucleophilic attack of the diazonium nitrogen on the α-carbon of the ketoester.
Reagents :
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2-Chloroaniline (1.0 equiv)
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HCl (3.0 equiv), NaNO₂ (1.1 equiv)
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Ethyl 2-chloroacetoacetate (1.05 equiv)
Procedure :
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Dissolve 2-chloroaniline in aqueous HCl and cool to 0–5°C.
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Combine ethyl 2-chloroacetoacetate with sodium acetate in dichloromethane (DCM)/water.
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Add the diazonium salt to the ketoester solution at <10°C, stir for 1–2 hours.
Workup :
Optimization with Phase Transfer Catalysts
Catalyst Selection
Triethylbenzylammonium chloride (TEBAC) enhances reaction efficiency by facilitating interfacial transfer of the diazonium ion.
Impact on Yield :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| None | 74–76 | <90 |
| TEBAC | 97–98 | >96 |
Solvent Systems
Biphasic systems (DCM/water) outperform homogeneous solvents (methanol) by reducing side reactions.
Comparative Analysis :
| Solvent | Reaction Time (h) | Impurity Profile |
|---|---|---|
| Methanol | 12 | High |
| DCM/Water | 2 | Low |
Alternative Methodologies
Ethanol-Based Recrystallization
Post-synthesis, the crude product is recrystallized from ethanol to achieve >99% purity. This step removes unreacted ketoester and polymeric byproducts.
Scalability
Kilogram-scale synthesis (Example 4 in) confirms reproducibility:
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Input: 100 g 2-chloroaniline → 202.3 g product (97.3% yield).
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Purity maintained via controlled temperature (10°C) and stoichiometric NaOAc.
Analytical Characterization
Spectroscopic Data
Configurational Analysis
X-ray crystallography confirms the Z-configuration, with a planar Caryl–NH–N=C linkage (torsion angle: 5.5°). Intramolecular H-bonding (N–H···O=C) stabilizes the structure.
Industrial Applications and Patents
Pharmaceutical Intermediate
The compound is a precursor to anticoagulants (e.g., apixaban). Cyclization with morpholino-dihydropyridinones forms pyrazolo-pyridine cores.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydrazone moiety can be oxidized to form azo compounds or reduced to form hydrazines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation: Azo compounds.
Reduction: Hydrazines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10Cl2N2O2
- Molecular Weight : 261.10 g/mol
- IUPAC Name : Ethyl (2Z)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate
The compound features a hydrazono group attached to a chlorophenyl ring, which is significant for its reactivity and biological interactions.
Synthesis of Chemical Entities
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate serves as an important intermediate in the synthesis of various chemical compounds. It undergoes nucleophilic substitution reactions due to the presence of the chloro group, allowing for the creation of derivatives with enhanced properties.
Table 1: Synthesis Overview
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | Reflux in ethyl acetate | 79.3% |
| Oxidation | Varies based on substituents | Not specified |
| Reduction | Specific reducing agents | Not specified |
Research indicates that this compound exhibits notable antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown effective inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| This compound | Bacillus subtilis | 6.25 |
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it interacts with cellular pathways leading to cell cycle arrest.
Case Study: Apoptosis Induction
In a study examining hydrazone derivatives, it was found that these compounds significantly reduced cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases. This suggests that this compound may exert similar effects by disrupting mitochondrial integrity.
Pharmaceutical Applications
This compound is also utilized as an intermediate in the synthesis of pharmaceuticals, notably in the production of anticoagulants like apixaban. Its role in drug formulation emphasizes its importance in pharmaceutical chemistry.
Case Study: Synthesis of Apixaban
The synthesis process involves several steps where this compound is reacted with other reagents under controlled conditions to yield apixaban. This highlights the compound's utility in developing critical medications.
Mechanism of Action
The mechanism of action of ethyl chloro[(2-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at the hydrazone carbon, facilitating cyclization reactions .
- Methoxy groups (electron-donating) reduce reactivity in nucleophilic additions but improve solubility in organic solvents .
- Fluorine substituents (e.g., in 2-chloro-4-fluorophenyl derivatives) increase metabolic stability in pharmaceutical intermediates .
Structural and Crystallographic Differences
- Z-Configuration : All analogs exhibit a Z-configuration at the C=N bond, enabling hydrogen-bonded helical chains in crystals .
- Crystal Packing : The 2-chlorophenyl derivative forms intermolecular N–H···O bonds, while the 4-methoxyphenyl analog may exhibit weaker packing due to steric hindrance from the methoxy group .
- Melting Points: Ethyl chloro[(2-chlorophenyl)hydrazono]acetate: 428–431 K . Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate: Not reported, but likely lower due to reduced crystallinity .
Biological Activity
Ethyl chloro[(2-chlorophenyl)hydrazono]acetate, also known by its chemical formula C11H12ClN3O2, is a compound with significant biological activity. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a hydrazono group that plays a critical role in its biological interactions. The compound's structure includes:
- Chloro Group : Enhances reactivity and potential for nucleophilic substitution.
- Hydrazono Group : Implicated in enzyme interactions and potential therapeutic effects.
- Ethyl Acetate Moiety : Contributes to solubility and bioavailability.
The molecular weight of the compound is approximately 256.68 g/mol, with a melting point that varies based on purity and synthesis conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. Key mechanisms include:
- Enzyme Inhibition : The hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in developing potential therapeutic agents targeting various diseases.
- Protein-Ligand Interactions : The compound may influence protein structures and functions, impacting metabolic pathways crucial for cellular processes.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are as follows:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
These results suggest that the compound could be a valuable candidate in developing new antimicrobial agents.
Anticancer Potential
Research has also explored the anticancer properties of this compound. Its ability to inhibit specific enzymes involved in cancer cell proliferation has garnered attention. For example, studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The findings indicated that these compounds significantly inhibited bacterial growth at low concentrations, demonstrating their potential as effective antimicrobial agents.
- Anticancer Activity Research : In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. These effects were attributed to the compound's ability to interfere with critical signaling pathways involved in cancer progression.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted the compound's ability to form stable complexes with target enzymes, thereby reducing their activity. This property is particularly relevant for designing inhibitors for therapeutic applications.
Q & A
How can the synthesis of ethyl chloro[(2-chlorophenyl)hydrazono]acetate be optimized for higher yields and purity?
The compound is synthesized via diazotization of 2-chloroaniline in HCl, followed by coupling with ethyl 2-chloroacetoacetate in ethanol under ice-cold conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazonium salt addition minimizes side reactions (e.g., hydrolysis) .
- Stoichiometry : A 1:1 molar ratio of diazonium salt to ethyl 2-chloroacetoacetate ensures complete coupling, with sodium acetate as a buffering agent to neutralize HCl .
- Purification : Recrystallization from ethanol yields 76–85% purity, but column chromatography (e.g., silica gel with hexane/EtOAc) may improve purity for sensitive applications .
What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : The Z-configuration of the hydrazone moiety is confirmed by a deshielded NH proton at δ 8.6–8.7 ppm (CDCl₃) and coupling patterns of aromatic protons .
- IR : Stretching frequencies at ~2215 cm⁻¹ (C≡N) and ~1677 cm⁻¹ (C=O) confirm functional groups .
- X-ray crystallography : Reveals planar C–N–N=C geometry (torsion angle ~5.5°) and intermolecular N–H···O hydrogen bonding, forming helical chains along the b-axis .
How does this compound serve as a precursor for heterocyclic synthesis?
It undergoes cyclocondensation with β-ketonitriles or acetonitrile derivatives to form pyrazole, thiazole, or pyranothiazole scaffolds. For example:
- Pyrazole synthesis : Reaction with 4-methoxybenzoylacetonitrile under reflux in ethanol yields ethyl 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (7% yield), requiring sodium ethoxide as a base .
- Thiazole derivatives : Coupling with isoindoline-1,3-dione precursors in ethanol/triethylamine forms thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines .
What factors influence the Z/E configuration of the hydrazone moiety, and how does it affect reactivity?
The Z-configuration (syn to the ester group) is stabilized by intramolecular N–H···O hydrogen bonding, confirmed by X-ray data . This configuration directs regioselectivity in cyclization reactions:
- Steric effects : Bulky substituents on the phenyl ring favor Z-configuration to avoid clashes with the ester group.
- Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen-bond strength, stabilizing the Z-form .
How do structural modifications (e.g., substituent variation) impact biological or material applications?
- PET ligand development : Analogous hydrazonoacetates are intermediates for cannabinoid receptor (CB1) ligands, where 4-iodophenyl or 4-methoxyphenyl substituents enhance blood-brain barrier penetration .
- Spiroheterocycles : 2-Chlorophenyl derivatives show higher cyclization efficiency than 4-methoxyphenyl analogs due to reduced steric hindrance .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder in hydrazone groups : Resolved using SHELXL with restraints on bond lengths and anisotropic displacement parameters .
- Hydrogen bonding networks : Riding models (N–H = 0.86 Å) and Fourier difference maps validate intermolecular interactions .
How can contradictory spectral data (e.g., NMR splitting patterns) be interpreted?
- Dynamic effects : Rotational barriers around the C=N bond may cause splitting inconsistencies. Low-temperature NMR (e.g., 233 K) can "freeze" conformers for clearer analysis .
- Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts NH proton signals due to hydrogen-bond disruption, aiding assignment .
What computational methods complement experimental studies of this compound?
- DFT calculations : Optimize Z/E configurations and predict IR/NMR spectra (e.g., B3LYP/6-311+G(d,p)) .
- Molecular docking : Models interactions with biological targets (e.g., CB1 receptors) to guide derivative design .
How does the choice of diazonium salt precursor affect synthesis outcomes?
- Electron-deficient aryl groups : 2-Chlorophenyl diazonium salts react faster than electron-rich analogs (e.g., 4-methoxyphenyl) due to enhanced electrophilicity .
- Side reactions : Using excess nitrosating agent (NaNO₂) can form nitroso byproducts; precise stoichiometry is critical .
What are the limitations of current synthetic routes, and how can they be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
